1-(3-chlorophenyl)-4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolopyridazines. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its role as an MDM2 inhibitor, which is crucial in regulating the p53 tumor suppressor pathway. The structure of this compound includes a pyrazolo[3,4-d]pyridazine core, substituted with various functional groups that enhance its biological activity.
The synthesis and therapeutic potential of this compound have been discussed in various scientific literature, including patent filings and research articles. Notably, a patent (CN105153014B) highlights its use as an MDM2 inhibitor for cancer treatment, indicating its significance in medicinal chemistry and pharmacology .
This compound is classified under:
The synthesis of 1-(3-chlorophenyl)-4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can be achieved through several methods involving multi-step reactions. One common approach includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
The molecular structure of 1-(3-chlorophenyl)-4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one features:
Key structural data includes:
The compound can undergo various chemical reactions typical for pyrazole derivatives:
Understanding the reactivity patterns is crucial for designing derivatives with enhanced pharmacological profiles. The choice of reagents and conditions can significantly affect the yield and selectivity of these reactions.
The mechanism by which 1-(3-chlorophenyl)-4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one exerts its anticancer effects primarily involves:
Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, supporting their potential as therapeutic agents.
Relevant data from studies indicate that modifications to the substituents can significantly alter these properties, impacting bioavailability and efficacy.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: